molecular formula C15H14O3 B181749 Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 175152-70-2

Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B181749
CAS No.: 175152-70-2
M. Wt: 242.27 g/mol
InChI Key: UGDRDPIUCCRDNA-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a methoxy group at the 3-position and a carboxylate ester group at the 4-position. The biphenyl structure is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for cost-effective production .

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The methoxy and ester groups can influence the compound’s solubility, stability, and binding affinity to targets .

Biological Activity

Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate (MMBC) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the compound's biological properties, mechanisms of action, and comparative studies with structurally related compounds.

Chemical Structure and Properties

MMBC features a biphenyl structure with a methoxy group at the 3' position and a carboxylate ester at the 4 position. The molecular formula is C15H14O3C_{15}H_{14}O_3 with a molecular weight of approximately 242.27 g/mol. Its structural characteristics contribute to its reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that MMBC exhibits significant anti-inflammatory effects. Compounds with similar biphenyl structures have been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Mechanism of Action : Preliminary studies suggest that MMBC may modulate inflammatory cytokines and inhibit NF-κB signaling pathways, leading to reduced expression of pro-inflammatory genes.

Anticancer Potential

MMBC is also being explored for its anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines.

  • Case Studies : In vitro studies have demonstrated that MMBC can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, which is critical for preventing uncontrolled cell proliferation. Additionally, it has been observed to downregulate c-Myc, a transcription factor associated with many cancers .
Cell Line IC50 (μM) Effect
HeLa (cervical cancer)25Growth inhibition
MCF-7 (breast cancer)30Induction of apoptosis
A549 (lung cancer)20Cell cycle arrest

Comparative Analysis with Related Compounds

The biological activity of MMBC can be compared with structurally similar compounds to understand how variations in substitution patterns influence their efficacy.

Compound Name Structural Features Biological Activity
Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylateMethoxy group at the para positionModerate anti-inflammatory activity
Methyl 3-bromo-4-methoxy-[1,1'-biphenyl]-4-carboxylateBromo substituent enhances reactivityEnhanced anticancer activity
Methyl 3-methoxy-4-methyl-[1,1'-biphenyl]-4-carboxylateAdditional methyl groupAltered pharmacokinetics

The mechanisms by which MMBC exerts its biological effects involve several pathways:

  • Enzyme Inhibition : By inhibiting enzymes like COX and LOX, MMBC reduces the production of inflammatory mediators.
  • Cell Cycle Regulation : The compound induces cell cycle arrest by modulating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
  • Apoptosis Induction : MMBC promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Properties

IUPAC Name

methyl 2-methoxy-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDRDPIUCCRDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630213
Record name Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175152-70-2
Record name Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dichlorobis(triphenylphosphine)palladium (29 mg, 0.04 mmol) was added to a solution of methyl 4-chloro-2-methoxybenzoate (904 mg, 4.5 mmol), phenylboronic acid (500 mg, 4.1 mmol) and cesium carbonate (2.7 g, 8.2 mmol) in N,N-dimethylformamide (15 mL) under argon atmosphere, and the mixture was stirred at 120° C. for 8 hours. After the reaction mixture was cooled to room temperature, it was diluted with ethyl acetate. The ethyl acetate layer was washed successively with water and brine, and dried over anhydrous sodium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=10:1) to give the title compound (410 mg, 41.2%) as a colourless oil.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
904 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
29 mg
Type
catalyst
Reaction Step Two
Yield
41.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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